molecular formula C32H25N5O3 B12702589 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide CAS No. 132785-17-2

2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide

Cat. No.: B12702589
CAS No.: 132785-17-2
M. Wt: 527.6 g/mol
InChI Key: XWOOUKPHXREGBV-KKEPVODCSA-N
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Description

2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines elements of propenoic acid, phenyl groups, and quinazolinyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps:

    Formation of the Quinazolinyl Derivative: The initial step involves the synthesis of the quinazolinyl derivative through the reaction of anthranilic acid with benzoyl chloride, followed by cyclization.

    Introduction of the Benzoylamino Group: The quinazolinyl derivative is then reacted with benzylamine to introduce the benzoylamino group.

    Formation of the Hydrazide: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide.

    Condensation with 2-Propenoic Acid: Finally, the hydrazide is condensed with 2-propenoic acid and 3-phenyl-2-propenal under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the quinazolinyl and benzoylamino moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinazolinone derivatives.

    Reduction: Reduction can yield alcohols or amines, depending on the specific groups targeted.

    Substitution: Substitution reactions can result in the formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure suggests that it may have activity against certain diseases, including cancer and bacterial infections.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid Derivatives: Compounds like cinnamic acid and its esters share structural similarities with 2-Propenoic acid, 3-phenyl- derivatives.

    Quinazolinone Derivatives: These compounds have a similar quinazolinyl core and are used in various pharmaceutical applications.

Uniqueness

What sets 2-Propenoic acid, 3-phenyl-, ((4-(2-((benzoylamino)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide apart is its combination of multiple functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

CAS No.

132785-17-2

Molecular Formula

C32H25N5O3

Molecular Weight

527.6 g/mol

IUPAC Name

N-[[4-oxo-3-[4-[(E)-[[(E)-3-phenylprop-2-enoyl]hydrazinylidene]methyl]phenyl]quinazolin-2-yl]methyl]benzamide

InChI

InChI=1S/C32H25N5O3/c38-30(20-17-23-9-3-1-4-10-23)36-34-21-24-15-18-26(19-16-24)37-29(22-33-31(39)25-11-5-2-6-12-25)35-28-14-8-7-13-27(28)32(37)40/h1-21H,22H2,(H,33,39)(H,36,38)/b20-17+,34-21+

InChI Key

XWOOUKPHXREGBV-KKEPVODCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)CNC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)CNC(=O)C5=CC=CC=C5

Origin of Product

United States

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